Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)-
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Overview
Description
Bicyclo(410)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- is a bicyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- can be achieved through several methods. One common approach involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . This method allows for the efficient formation of the bicyclic structure.
Industrial Production Methods
Large-scale production of this compound can be achieved through chemoenzymatic processes. For instance, the enzymatic resolution of racemic mixtures using lipases from microorganisms like Pseudomonas fluorescens has been reported to yield high enantiomeric excesses . This method is preferred for its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise as therapeutic agents.
Industry: It is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- involves its interaction with specific molecular targets. The compound can undergo nucleophilic addition reactions, which are facilitated by the strained cyclopropane ring. This strain provides the thermodynamic driving force for various reactions, allowing the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(3.1.1)heptanes: These compounds have a similar bicyclic structure but differ in the size and arrangement of the rings.
Bicyclo(2.2.1)heptanes:
Uniqueness
Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- is unique due to its specific ring strain and the presence of the chloromethyl group, which makes it highly reactive and useful in various synthetic applications .
Properties
CAS No. |
94658-52-3 |
---|---|
Molecular Formula |
C8H11Cl |
Molecular Weight |
142.62 g/mol |
IUPAC Name |
(1S,6R)-7-(chloromethyl)bicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C8H11Cl/c9-5-8-6-3-1-2-4-7(6)8/h1-2,6-8H,3-5H2/t6-,7+,8? |
InChI Key |
MQAKSTHOXBPONB-DHBOJHSNSA-N |
Isomeric SMILES |
C1C=CC[C@H]2[C@@H]1C2CCl |
Canonical SMILES |
C1C=CCC2C1C2CCl |
Origin of Product |
United States |
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